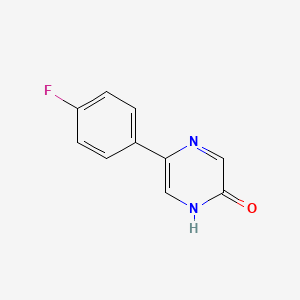
2(1H)-Pyrazinone, 5-(4-fluorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is a heterocyclic compound with the molecular formula C10H7FN2O and a molecular weight of 190.18 g/mol It is characterized by the presence of a fluorophenyl group attached to a pyrazin-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazin-2-ol ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
科学研究应用
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2(1H)-Pyrazinone, 5-(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazine ring structure and are used in optical applications due to their tunable photophysical properties.
Pyrazolo[3,4-d]pyrimidine: This compound is known for its cytotoxic activities and potential as a cancer therapeutic agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These derivatives are studied for their enzyme inhibitory activities and potential therapeutic applications.
Uniqueness
2(1H)-Pyrazinone, 5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s binding affinity to biological targets and improve its stability and solubility in various solvents .
属性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14) |
InChI 键 |
CGPWKPWQRYVINE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















